N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine
Description
N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-14-21(2,20)9-8-16-12-6-5-11-10(4-3-7-15-11)13(12)17(18)19/h3-7,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFBKXWUALVVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine involves multiple steps, starting with the preparation of the sulfonimidoyl intermediate. The sulfonimidoyl group can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The intermediate is then reacted with an appropriate quinoline derivative under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a chiral template in asymmetric syntheses, while the nitroquinoline moiety can interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine can be compared with other sulfonimidate and quinoline derivatives:
Sulfonimidates: These compounds share the sulfonimidoyl group and are used in similar applications, such as drug development and asymmetric synthesis.
Quinoline Derivatives: Compounds like chloroquine and quinine have well-known therapeutic uses, particularly in treating malaria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
